2-(3,4-dimethylphenyl)-N-(3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetamide
Description
The compound 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetamide (hereafter referred to as Compound A) belongs to the class of N-substituted 2-arylacetamides. These derivatives are structurally significant due to their resemblance to bioactive molecules, such as benzylpenicillin derivatives, and their utility as ligands in coordination chemistry . Compound A features a 3,4-dimethylphenyl group attached to an acetamide backbone and a 3,4,6-trimethyl-substituted dihydrobenzothiazole ring.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-12-8-15(4)19-17(9-12)24-20(22(19)5)21-18(23)11-16-7-6-13(2)14(3)10-16/h6-10H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLXTNCEYWXYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H24N2OS
- Molecular Weight : Approximately 336.47 g/mol
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2OS |
| Molecular Weight | 336.47 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study focusing on benzothiazole derivatives highlighted their ability to inhibit proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study : In a study published in Journal of Medicinal Chemistry, a series of benzothiazole derivatives were synthesized and tested against breast cancer cell lines. The results demonstrated that certain derivatives induced apoptosis through the mitochondrial pathway and inhibited tumor growth in vivo .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Research on related compounds has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.
Research Findings : A screening assay for type III secretion system inhibitors revealed that certain benzothiazole derivatives can effectively reduce virulence factor secretion in pathogenic bacteria . This suggests potential applications in treating infections caused by antibiotic-resistant strains.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases. Compounds with similar structures have been studied for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Example Study : A research article discussed the anti-inflammatory activity of benzothiazole derivatives in animal models of inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with these compounds .
The biological activity of This compound is attributed to several mechanisms:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Antibacterial Activity : Disruption of bacterial cell wall synthesis.
- Anti-inflammatory Pathways : Inhibition of inflammatory mediators.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Compound A vs. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Compound B, from ):
- Phenyl Substituents :
- Compound A: 3,4-dimethylphenyl (electron-donating methyl groups).
- Compound B: 3,4-dichlorophenyl (electron-withdrawing Cl groups).
- Impact : Methyl groups in Compound A increase lipophilicity and steric bulk compared to the chloro substituents in Compound B. This difference may enhance membrane permeability but reduce electrophilic reactivity .
Compound A vs. N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide (Compound C, from ):
Heterocyclic Moieties
- Compound A: 3,4,6-Trimethyl-2,3-dihydro-1,3-benzothiazole.
- Compound B: 1,3-thiazole (smaller, non-methylated ring). Simpler structure with fewer substituents allows for planar stacking but less steric control .
- Compound C : 1,2-Benzothiazole with sulfone groups (1,1,3-trioxo).
Crystallographic and Conformational Analysis
- Compound B forms inversion dimers via N–H⋯N bonds, while Compound C exhibits layered π-stacking. Compound A’s trimethyl groups may disrupt such interactions, favoring hydrophobic packing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
